2-(3-Bromophenyl)cyclopropanecarboxylic acid
Overview
Description
2-(3-Bromophenyl)cyclopropanecarboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids. It is characterized by the presence of a cyclopropane ring attached to a benzene ring substituted with a bromine atom at the third position. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Scientific Research Applications
2-(3-Bromophenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Used in the synthesis of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
Target of Action
Cyclopropanecarboxylic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
It’s known that cyclopropanecarboxylic acids can undergo various chemical reactions, including free radical reactions . For instance, N-bromosuccinimide (NBS) can initiate a free radical reaction, leading to the formation of a succinimidyl radical (S·). This radical can remove a hydrogen atom from the compound, forming succinimide (SH) and a new radical . This new radical can then react with NBS, leading to the formation of a brominated compound .
Biochemical Pathways
The compound’s potential to undergo free radical reactions suggests that it could influence pathways involving oxidative stress and inflammation .
Result of Action
Given its potential to undergo free radical reactions, it could potentially induce oxidative stress and inflammation .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s stability and reactivity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(3-Bromophenyl)cyclopropanecarboxylic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to participate in free radical bromination and nucleophilic substitution reactions . The compound interacts with enzymes that facilitate these reactions, such as those involved in oxidative processes. For instance, it can undergo oxidation to form benzoic acid derivatives . The nature of these interactions often involves the formation of intermediate radicals or carbocations, which are stabilized by the aromatic ring of the bromophenyl group.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with cellular proteins that regulate these processes, potentially leading to changes in cell behavior and function . For example, the compound may alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. The compound’s bromophenyl group allows it to participate in electrophilic aromatic substitution reactions, where it forms a cationic intermediate that can interact with nucleophiles . Additionally, the cyclopropane ring can undergo ring-opening reactions, further contributing to its reactivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where it is continuously exposed to cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can become toxic and cause adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can affect metabolic flux by altering the levels of key metabolites in these pathways . For example, it may influence the production of energy-rich molecules like adenosine triphosphate (ATP) by modulating the activity of enzymes involved in cellular respiration.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s bromophenyl group may facilitate its binding to hydrophobic regions of proteins, aiding in its transport across cell membranes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . For instance, it may localize to the mitochondria, where it can impact cellular energy metabolism by interacting with mitochondrial enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Bromophenyl)cyclopropanecarboxylic acid typically involves a substitution reaction between a bromine atom on a benzene ring and a hydrogen atom on cyclopropane. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can form various substituted cyclopropane derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Similar structure but with the bromine atom at the fourth position.
1-(3-Bromophenyl)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.
1-(3-Chlorophenyl)cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(3-Bromophenyl)cyclopropanecarboxylic acid is unique due to its specific substitution pattern and the presence of a cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2-(3-bromophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKBKSZJAIBOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626946 | |
Record name | 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91445-84-0 | |
Record name | 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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